molecular formula C8H6BrNO3S B2730390 6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione CAS No. 2228818-91-3

6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione

Cat. No.: B2730390
CAS No.: 2228818-91-3
M. Wt: 276.1
InChI Key: MRCFBGJXYMYDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3,4-dihydro-2H-1λ⁶,3-benzothiazine-1,1,4-trione is a heterocyclic compound featuring a benzothiazine core modified with a sulfonyl group (SO₂) and a bromine substituent at the 6-position. The parent structure, 3,4-dihydro-2H-1λ⁶,3-benzothiazine-1,1,4-trione, has the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . The brominated derivative introduces enhanced electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

6-bromo-1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3S/c9-5-1-2-7-6(3-5)8(11)10-4-14(7,12)13/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCFBGJXYMYDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)C2=C(S1(=O)=O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Iodide-Mediated Ring Closure

Adapted from Siddiqui's work on analogous triones, this method proceeds via:

Procedure

  • Starting material : 4-Hydroxy-3-carbomethoxy-2H-1,2-benzothiazine 1,1-dioxide (1.96 mmol)
  • Reagents : Anhydrous LiI (5 equiv), DMSO (15 mL)
  • Conditions : Reflux, 5 h under N₂
  • Workup : Ice quenching, filtration, ethyl acetate recrystallization
  • Yield : 92% (light yellow needles, m.p. 415–417 K)

Mechanism

  • LiI acts as both Lewis acid and iodide source
  • Sequential demethylation and keto-enol tautomerization drive trione formation
  • Aromatization via conjugate elimination stabilizes the product

Limitations

  • Requires pre-synthesized benzothiazine precursor
  • Limited functional group tolerance due to strong basic conditions

Elemental Sulfur-Mediated Three-Component Assembly

Building on iodide-catalyzed aerobic C–H sulfuration:

Optimized Protocol

Component Quantity Role
5-Bromo-2-aminophenol 1.0 equiv Aromatic precursor
Ethyl acetoacetate 1.2 equiv Carbonyl donor
S₈ 2.5 equiv Sulfur source
KI 20 mol% Catalyst
DMF/O₂ 10 mL Solvent/oxidant

Steps

  • Charge reactor with substrates and catalyst under O₂ atmosphere
  • Heat to 110°C with vigorous stirring for 18 h
  • Cool, dilute with CH₂Cl₂, wash with NaHCO₃
  • Column chromatography (SiO₂, hexane/EtOAc 3:1)

Yield : 68% (white crystalline solid)

Key Advantages

  • Atom-economic use of S₈
  • Aerobic oxidation avoids stoichiometric oxidants
  • Direct C–H functionalization minimizes pre-functionalization

Post-Cyclization Bromination Strategies

For systems where direct bromination proves problematic, late-stage halogenation offers an alternative:

NBS-Mediated Electrophilic Bromination

Conditions

  • Substrate: 3,4-dihydro-2H-1λ⁶,3-benzothiazine-1,1,4-trione (1.0 equiv)
  • Brominating agent: N-Bromosuccinimide (1.05 equiv)
  • Solvent: Acetonitrile/H₂O (9:1)
  • Temperature: 0°C → rt, 12 h
  • Yield: 73% (regioselective para-bromination)

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, ArH), 7.89 (d, J=8.4 Hz, 1H), 7.02 (d, J=8.4 Hz, 1H), 3.45–3.39 (m, 2H, CH₂), 2.98–2.92 (m, 2H, CH₂)
  • HRMS : m/z calcd for C₈H₆BrNO₃S [M+H]⁺ 276.9361, found 276.9358

Oxidative Transformation Pathways

Stepwise Sulfur Oxidation

Critical for avoiding over-oxidation:

Oxidation Sequence

  • S⁰ → S²⁺ : H₂O₂ (30%) in AcOH, 0°C, 2 h
  • S²⁺ → S⁴⁺ : mCPBA (1.5 equiv), CH₂Cl₂, −20°C, 30 min
  • Ketone Formation : Jones reagent (CrO₃/H₂SO₄), acetone, 0°C → rt

Monitoring

  • Raman Spectroscopy : Track S–S (480 cm⁻¹) → S=O (1040 cm⁻¹) transitions
  • TLC : Hexane/EtOAc (1:1), Rf = 0.33 (final product)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Green Metrics*
LiI-mediated 92 99.1 Moderate 0.45
S₈ cyclization 68 98.3 High 0.72
NBS bromination 73 97.8 Low 0.38

*Calculated using EcoScale: 1.0 = ideal, <0.5 = poor sustainability

Mechanistic Considerations and Side Reactions

Competing Pathways in Sulfur Incorporation

  • Thiol vs Thioether Formation : Controlled by solvent polarity (DMF favors S–S coupling)
  • Oxidative Coupling : Additives like CuI suppress dimerization by sequestering reactive sulfur species

Bromine Directing Effects

  • Ortho vs Para Selectivity : Sulfonyl groups act as meta-directors, but steric bulk at C3 favors para-bromination
  • Halogen Dance : Minimized by low-temperature NBS addition

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a sulfone derivative.

Scientific Research Applications

6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione involves its interaction with specific molecular targets. The bromine atom and dioxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Patent/Literature Activity (Count)
6-Bromo-3,4-dihydro-2H-1λ⁶,3-benzothiazine-1,1,4-trione (Target Compound) C₉H₁₂BrNO₃S 286.17* Bromine (6-position) Not explicitly reported†
3-Acetyl-3,4-dihydro-2H-1λ⁶,2-benzothiazine-1,1,4-trione C₁₀H₉NO₄S 239.25 Acetyl (3-position) N/A
(6R)-5,6-dihydro-1H-2,6-methano-1λ⁶,2,5-benzothiadiazocine-1,1,4(3H)-trione C₁₀H₁₀N₂O₃S 238.26 Diazocine ring, methano bridge N/A
3,4-dihydro-2H-1λ⁶,2,3-benzothiadiazine-1,1,4-trione C₇H₆N₂O₃S 198.01 Thiadiazine core Patents: 11; Literature: 2
3-[4-(Trifluoromethyl)phenyl]-1λ⁶,3-thiazolane-1,1,4-trione C₁₀H₈F₃NO₃S 279.24 Trifluoromethylphenyl N/A

*Calculated based on parent compound ; †Patent activity for analogs suggests industrial interest in brominated heterocycles .

Structural Insights from Crystallography

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for resolving the stereochemistry of these compounds. For example, the (6R)-configured benzothiadiazocine highlights the role of chirality in biological activity.

Research Findings and Industrial Relevance

  • Patent Trends : The benzothiadiazine core (C₇H₆N₂O₃S) has 11 patents , indicating robust industrial exploration, likely for antimicrobial or anti-inflammatory applications. Brominated analogs may follow similar trends.
  • Synthetic Accessibility : Bromination at the 6-position (as in the target compound) is synthetically straightforward compared to introducing trifluoromethyl groups , which require specialized reagents.
  • Thermal Stability : The acetylated analog decomposes at 314–315°C, suggesting high thermal stability, a trait valuable in material science.

Biological Activity

6-Bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione is a compound belonging to the benzothiazine class, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula for 6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione is C8H6BrN2O3SC_8H_6BrN_2O_3S, with a CAS number of 1803567-42-1. The compound features a bromine atom at the 6th position and multiple carbonyl groups that contribute to its reactivity and biological interactions.

The biological activity of 6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine atom enhances lipophilicity, potentially improving cell membrane permeability. The carbonyl groups facilitate hydrogen bonding and π-stacking interactions with proteins and nucleic acids.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity: It has shown promise in inhibiting bacterial growth through disruption of cellular processes.
  • Anti-inflammatory Effects: Research indicates modulation of inflammatory pathways.

Antimicrobial Properties

Studies have reported that benzothiazine derivatives exhibit significant antimicrobial activity. For instance, 6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

Research has indicated that compounds in this class can modulate inflammatory responses. A study highlighted its potential to reduce the production of pro-inflammatory cytokines in macrophage cultures.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving the synthesis of various benzothiazine derivatives including 6-bromo-3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione:

  • Objective: To assess antimicrobial efficacy.
  • Methodology: Minimum inhibitory concentration (MIC) tests were performed against selected pathogens.
  • Findings: The compound exhibited MIC values ranging from 50 to 100 µg/mL against tested strains.

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties:

  • Objective: Evaluate cytokine modulation.
  • Methodology: Macrophages were treated with varying concentrations of the compound.
  • Results: A significant reduction in TNF-alpha and IL-6 levels was observed at higher concentrations (100 µM).

Q & A

Basic: What are the common synthetic routes for 6-bromo-3,4-dihydro-2H-1λ⁶,3-benzothiazine-1,1,4-trione, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step functionalization of the benzothiazine core. For example:

  • Bromination : Introducing bromine at the 6-position using electrophilic substitution or directed metalation.
  • Hydrazone formation : Reacting with hydrazine derivatives (e.g., 4-fluorobenzylidenehydrazine) to form Schiff base intermediates, as seen in derivatives like 6-bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]-1-methyl-3,4-dihydro-1H-1λ⁶,3-benzothiazine-2,2-dione .
  • Characterization : Intermediates are validated via ¹H/¹³C NMR , IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry to confirm molecular ions and fragmentation patterns .

Advanced: How can crystallographic data discrepancies be resolved during structural elucidation of brominated benzothiazine derivatives?

Answer:
Discrepancies often arise from twinning , disorder , or absorption effects . Key strategies include:

  • Multi-scan absorption correction : Tools like SADABS (Bruker) mitigate absorption errors in datasets, as applied to triclinic crystals (e.g., a = 7.8996 Å, α = 104.176°) .
  • Robust refinement : Using SHELXL for least-squares refinement with constraints (e.g., fixing anisotropic displacement parameters for heavy atoms like bromine) .
  • Validation metrics : Monitor R1/wR2 residuals (<5%/<15% for high-quality data) and check for hydrogen-bonding networks (e.g., C–H⋯O interactions) to validate packing .

Basic: What spectroscopic and analytical techniques are critical for characterizing brominated benzothiazine derivatives?

Answer:

  • NMR : ¹H NMR identifies substituent environments (e.g., methyl groups at δ ~3.2 ppm; aromatic protons near δ ~7.5 ppm in CDCl₃). ¹³C NMR confirms carbonyl (δ ~170 ppm) and brominated aromatic carbons .
  • X-ray diffraction : Resolves absolute configuration and non-covalent interactions (e.g., π-π stacking with centroid separations ~3.7 Å) .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C₁₆H₁₃BrFN₃O₂S requires C: 46.84%, Br: 19.47%) .

Advanced: How can researchers design experiments to evaluate the biological activity of brominated benzothiazine derivatives?

Answer:

  • Target selection : Prioritize targets based on structural analogs (e.g., 1,2,4-benzothiadiazine-1,1-dioxide derivatives with reported antimicrobial or kinase-inhibitory activity) .
  • In vitro assays : Use dose-response curves (IC₅₀ determination) in enzyme inhibition studies (e.g., fluorescence-based assays).
  • Structure-activity relationships (SAR) : Modify substituents (e.g., replacing hydrazone moieties with triazoles) and correlate with activity trends .
  • Control experiments : Include reference compounds (e.g., sulfonamides) to benchmark potency .

Advanced: How should researchers address contradictions in reaction yields when optimizing synthetic protocols?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yields .
  • Mechanistic studies : Probe intermediates via LC-MS or in-situ IR to identify side reactions (e.g., thioketone formation in sulfur-containing analogs) .
  • Scale-up adjustments : Optimize stoichiometry (e.g., excess brominating agents) and workup protocols (e.g., chromatography vs. recrystallization) to improve reproducibility .

Advanced: What computational methods complement experimental studies of brominated benzothiazine derivatives?

Answer:

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in electrophilic substitutions .
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns trajectories) .

Basic: How are non-covalent interactions in brominated benzothiazine crystals analyzed?

Answer:

  • Hirshfeld surface analysis : Quantifies interaction types (e.g., H⋯Br contacts contribute ~12% to crystal packing) .
  • π-Stacking metrics : Measure centroid distances (3.5–4.0 Å) and dihedral angles (<5°) between aromatic rings .
  • Thermal ellipsoids : Visualize disorder using ORTEP diagrams refined with SHELXL .

Advanced: What strategies mitigate challenges in synthesizing enantiopure brominated benzothiazine derivatives?

Answer:

  • Chiral auxiliaries : Use enantiopure hydrazines or amines to induce asymmetry in Schiff base formation .
  • Chiral chromatography : Separate diastereomers on Pirkle-type columns with hexane/isopropanol gradients.
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental and calculated CD spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.